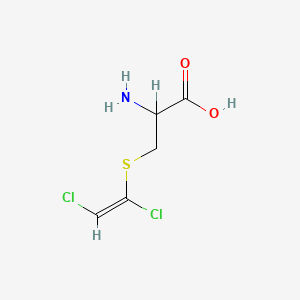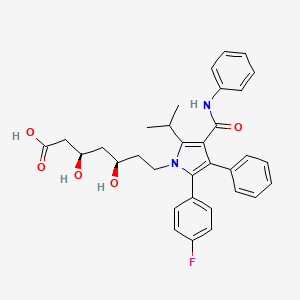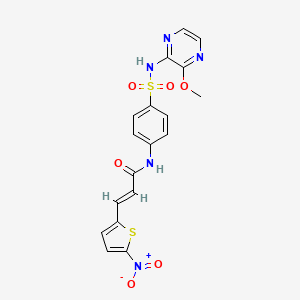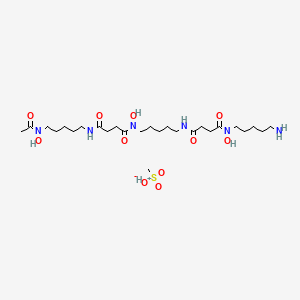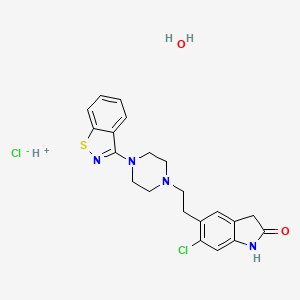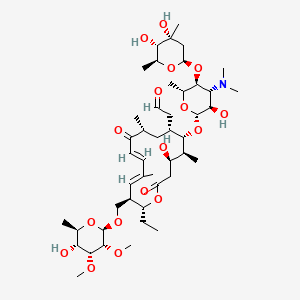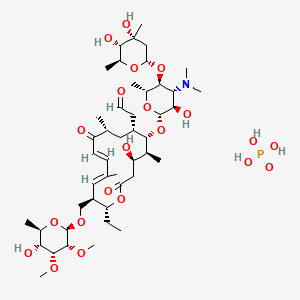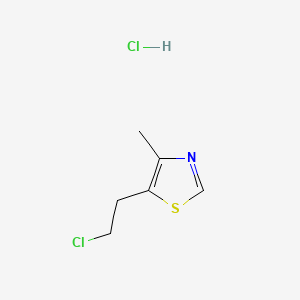
Chlormethiazole hydrochloride
Overview
Description
Chlormethiazole hydrochloride is a sedative and hypnotic compound originally developed by Hoffmann-La Roche in the 1930s . It is structurally related to thiamine (vitamin B1) and is used primarily for treating and preventing symptoms of acute alcohol withdrawal . Additionally, it has applications in managing agitation, restlessness, short-term insomnia, and Parkinson’s disease in the elderly .
Mechanism of Action
Target of Action
Chlormethiazole hydrochloride primarily targets the Gamma-aminobutyric acid receptor subunit alpha-1 (GABAA receptor) . GABA is the main fast inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
This compound interacts with the GABAA receptor complex and acts as a positive allosteric modulator at the barbiturate/picrotoxin site of the GABAA receptor . It inhibits the binding of [35S]butyl-bicyclophosphorothionate (TBPS), an effect indicative of GABAA receptor-channel activation, by increasing the rate of [35S]TBPS dissociation and decreasing the binding affinity .
Biochemical Pathways
The compound enhances the action of the neurotransmitter GABA at the GABAA receptor . GABA is the major inhibitory neurotransmitter in the brain and produces anxiolytic, anticonvulsant, sedative, and hypnotic effects .
Pharmacokinetics
The pharmacokinetics of chlormethiazole have been studied in healthy volunteers following an intravenous infusion of the drug . The plasma concentration-time curve of chlormethiazole after cessation of the infusion was found to be curvilinear and was fitted by a bi-exponential equation computed by non-linear least squares . Half-lives for the initial α-phase (0.54±0.05 h) and the terminal β-phase (4.05 ±0.60 h) were calculated . The pharmacokinetic treatment of the plasma concentration-time data obtained following intravenous infusion also enabled the prediction that the maximal systemic availability of an orally administered dose of chlormethiazole would be of the order of 15% .
Result of Action
The interaction of this compound with the GABAA receptor results in anxiolytic, anticonvulsant, sedative, and hypnotic effects . This makes it useful in treating and preventing symptoms of acute alcohol withdrawal . It is also used for the management of agitation, restlessness, short-term insomnia, and Parkinson’s disease in the elderly .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, when chlormethiazole is administered via IV in addition to carbamazepine, its clearance is increased by 30%, which results in a proportional reduction in plasma concentration This suggests that the presence of other drugs can affect the action of this compound
Biochemical Analysis
Biochemical Properties
Chlormethiazole hydrochloride interacts primarily with the gamma-aminobutyric acid A receptor complex. It inhibits the binding of [35S]butyl-bicyclophosphorothionate, an effect indicative of gamma-aminobutyric acid A receptor-channel activation, by increasing the rate of [35S]butyl-bicyclophosphorothionate dissociation and decreasing the binding affinity . This interaction enhances the action of the neurotransmitter gamma-aminobutyric acid at the gamma-aminobutyric acid A receptor, producing sedative, hypnotic, muscle relaxant, and anticonvulsant effects . Additionally, this compound is a potent inhibitor of the cytochrome P450 2E1 enzyme, which slows down the metabolism of ethanol .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It enhances the inhibitory action of gamma-aminobutyric acid on neurons, leading to increased neuronal inhibition and reduced excitability . This results in sedative and hypnotic effects, making it useful in managing conditions such as acute alcohol withdrawal and agitation. This compound also affects cell signaling pathways by modulating the activity of gamma-aminobutyric acid A receptors, which are crucial for maintaining the balance between excitatory and inhibitory neurotransmission in the central nervous system . Furthermore, it influences gene expression and cellular metabolism by altering the activity of enzymes involved in the metabolism of ethanol and other substrates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid A receptor complex. By binding to the barbiturate/picrotoxin site of the receptor, this compound enhances the action of gamma-aminobutyric acid, the major inhibitory neurotransmitter in the brain . This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability . Additionally, this compound inhibits the cytochrome P450 2E1 enzyme, which plays a role in the metabolism of ethanol and other substances . This inhibition slows down the metabolism of ethanol, contributing to its effectiveness in treating acute alcohol withdrawal .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The drug’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its effectiveness may decrease over time due to degradation . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and enzyme activity . These effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to the drug can lead to adaptive changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the drug produces sedative and hypnotic effects, while higher doses can lead to muscle relaxation and anticonvulsant effects . At very high doses, this compound can cause toxic or adverse effects, including respiratory depression and coma . Studies in animal models have shown that the neuroprotective dose of this compound in the context of histological neuronal sparing was found to be 6.1 µM in the gerbil model of global ischemia . These findings highlight the importance of carefully monitoring dosage to avoid potential toxicity and adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the cytochrome P450 enzyme system. It is a potent inhibitor of the cytochrome P450 2E1 enzyme, which slows down the metabolism of ethanol and other substrates . Additionally, this compound inhibits the cytochrome P450 2B6 and possibly cytochrome P450 2A6 enzymes, affecting the plasma clearance of substrates metabolized by these enzymes . These interactions can influence metabolic flux and metabolite levels, contributing to the drug’s overall pharmacological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The drug is absorbed and distributed throughout the body, with a particular affinity for the central nervous system . This compound is transported across cell membranes and accumulates in tissues where gamma-aminobutyric acid A receptors are abundant . This localization is crucial for its sedative and hypnotic effects, as it allows the drug to modulate inhibitory neurotransmission in the brain .
Subcellular Localization
This compound is primarily localized in the central nervous system, where it exerts its effects on gamma-aminobutyric acid A receptors . The drug’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound’s interaction with gamma-aminobutyric acid A receptors at the cellular membrane is essential for its pharmacological activity, as it enhances the inhibitory action of gamma-aminobutyric acid and reduces neuronal excitability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlormethiazole hydrochloride is synthesized through a series of chemical reactions involving the thiazole ring. The primary synthetic route involves the reaction of 2-chloroethylamine hydrochloride with 4-methylthiazole . The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for efficiency and yield. The process includes purification steps to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Chlormethiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the thiazole ring or the chloroethyl group.
Substitution: The chloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thiazole compounds .
Scientific Research Applications
Chlormethiazole hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Phenobarbital: Another sedative and anticonvulsant that acts on the GABA A receptor but has a different chemical structure.
Diazepam: A benzodiazepine that also modulates the GABA A receptor but with a different mechanism and structure.
Thiamine (Vitamin B1): Structurally related to chlormethiazole hydrochloride but functions primarily as a vitamin rather than a sedative.
Uniqueness: this compound is unique due to its dual action as a sedative and an inhibitor of cytochrome P450 enzymes. This combination makes it particularly effective in treating acute alcohol withdrawal and providing neuroprotection .
Properties
IUPAC Name |
5-(2-chloroethyl)-4-methyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNS.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXYKSLKNMTBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597589 | |
| Record name | 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6001-74-7 | |
| Record name | Thiazole, 5-(2-chloroethyl)-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clomethiazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006001747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-chloroethyl)-4-methyl-1,3-thiazole hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOMETHIAZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85223EMG44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



